
N-(2,5-dimethylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-ジメチルフェニル)-3-(4-メチルフェニル)-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-6-カルボキサミドは、化学、生物学、医学などのさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ジメチルフェニル基とメチルフェニル基で置換されたジヒドロイソクロメンコアを含む独自の構造によって特徴付けられます。
準備方法
合成経路と反応条件
N-(2,5-ジメチルフェニル)-3-(4-メチルフェニル)-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-6-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切な触媒の存在下で2,5-ジメチルベンズアルデヒドを4-メチルベンズアルデヒドと縮合させて中間体を形成することです。この中間体は、制御された条件下で環化およびアミド形成反応に付されて最終生成物が得られます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。このプロセスは、収量と純度を最適化するために、高圧反応器や連続フローシステムの使用を伴い、一貫した生産が確保されます。温度、圧力、溶媒の選択などの反応条件は、効率を最大化し、副生成物を最小限に抑えるために慎重に制御されます。
化学反応の分析
反応の種類
N-(2,5-ジメチルフェニル)-3-(4-メチルフェニル)-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-6-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応するキノンまたは他の酸化誘導体になる可能性があります。
還元: 還元反応は、カルボニル基をアルコールまたは他の還元型に変換することができます。
置換: 芳香環またはアミド基で求電子置換反応または求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、アルキル化剤、または求核剤などの試薬を適切な条件下で使用できます。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する場合がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
N-(2,5-ジメチルフェニル)-3-(4-メチルフェニル)-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-6-カルボキサミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性などの潜在的な生物活性について調査されています。
医学: 潜在的な治療効果、および創薬のためのリード化合物として探求されています。
工業: 新規材料の開発、またはさまざまな化学プロセスにおける触媒として使用されます。
科学的研究の応用
N-(2,5-dimethylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
N-(2,5-ジメチルフェニル)-3-(4-メチルフェニル)-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-6-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
- N-(2,5-ジメチルフェニル)-N’-(4-メチルフェニル)-p-フェニレンジアミン
- 2-(2,4-ジメトキシフェニル)-1-(4-メチルフェニル)-4,5-ジフェニル-1H-イミダゾール
独自性
N-(2,5-ジメチルフェニル)-3-(4-メチルフェニル)-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-6-カルボキサミドは、ジヒドロイソクロメンコアやジメチルフェニル基とメチルフェニル基の組み合わせなどの特定の構造的特徴により、独自性があります。
類似化合物との比較
Similar Compounds
- N-(2,5-dimethylphenyl)-N’-(4-methylphenyl)-p-phenylenediamine
- 2-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole
Uniqueness
N-(2,5-dimethylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is unique due to its specific structural features, such as the dihydroisochromene core and the combination of dimethylphenyl and methylphenyl groups
特性
分子式 |
C25H23NO3 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C25H23NO3/c1-15-5-8-18(9-6-15)23-14-20-13-19(10-11-21(20)25(28)29-23)24(27)26-22-12-16(2)4-7-17(22)3/h4-13,23H,14H2,1-3H3,(H,26,27) |
InChIキー |
KGKBNYYDYHGHDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=C(C=CC(=C4)C)C)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


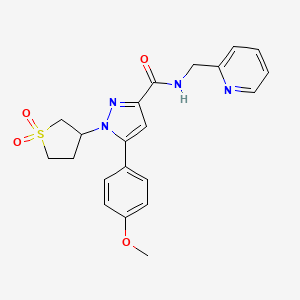
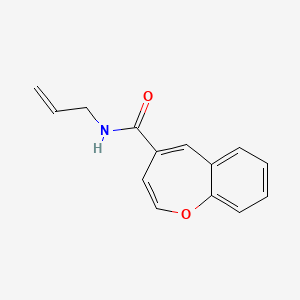
![2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11321185.png)
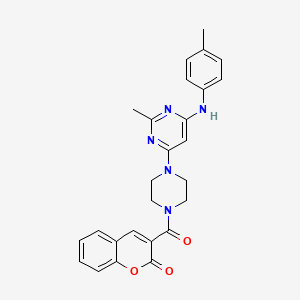
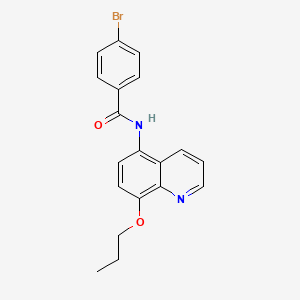
![5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11321195.png)
![4-fluoro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11321201.png)
![5-(Butan-2-ylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11321206.png)
![4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)-2-pyrrolidinone](/img/structure/B11321231.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321237.png)
![ethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11321245.png)
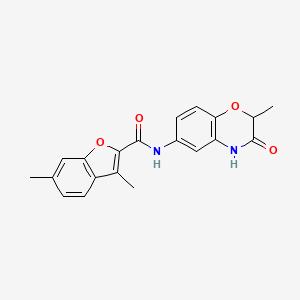
![5-methyl-N,3-bis(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321264.png)
![2-Chloro-4-fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11321265.png)
